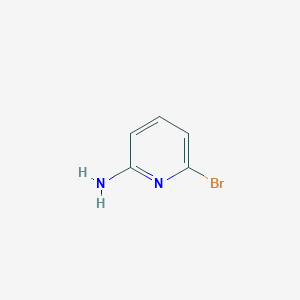

2-Amino-6-bromopyridine

Description

Properties

IUPAC Name |

6-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLJUYPLUWUEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306418 | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19798-81-3 | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19798-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 176170 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019798813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19798-81-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-6-bromopyridine CAS number and properties

An In-depth Technical Guide to 2-Amino-6-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a disubstituted pyridine derivative that serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring both an amino group and a bromine atom on the pyridine ring, makes it a versatile intermediate for creating a wide range of complex molecules.[2][3] This compound is particularly valuable in the pharmaceutical and agrochemical industries, where it is utilized in the development of novel bioactive compounds, including anti-HIV agents, anti-inflammatory agents, and herbicides.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Core Properties and Identification

This compound is commercially available as a solid, typically in powder or crystalline form, with a color ranging from off-white to light brown.[2][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citations |

| CAS Number | 19798-81-3 | [1][2][5] |

| Molecular Formula | C₅H₅BrN₂ | [2][5][6] |

| Molecular Weight | 173.01 g/mol | [2][5][6][7] |

| Appearance | Off-white to yellowish solid; White to light brown powder/crystal. | [2][4][6][8] |

| Melting Point | 88-91 °C | [1][2][5] |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents (e.g., DMF). Poor solubility in less polar solvents (e.g., chloroform). | [1][9] |

| Purity | Commonly available at ≥98% | [2][4][5] |

| Storage Temperature | 0-8 °C | [2] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Availability | Citations |

| ¹H NMR | Available | [10] |

| ¹³C NMR | Available | [10][11] |

| IR Spectrum | Available | [4][10] |

| Mass Spectrum | Available | [10] |

Applications in Research and Development

The strategic positioning of the amino and bromo substituents allows this compound to undergo a variety of chemical transformations, making it a valuable precursor for complex heterocyclic systems.[3]

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of a wide range of pharmaceuticals.[2] It has been employed in the creation of anti-HIV agents, β-amyloid inhibitors for potential Alzheimer's disease treatment, and compounds targeting neurological disorders, cancer, and inflammation.[1][2][9]

-

Agrochemical Development : In the agrochemical sector, it serves as a foundational molecule for designing effective herbicides and pesticides, contributing to crop protection.[2][3]

-

Organic Synthesis : The compound is widely used as a building block for nitrogen-containing bicyclic and polycyclic compounds.[1] It readily participates in palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira), nucleophilic aromatic substitutions, and other functional group interconversions.[3]

Experimental Protocols: Synthesis

One common method for the preparation of this compound is through the Hofmann degradation of 6-bromo-2-pyridinecarboxamide.[12]

Protocol: Synthesis via Hofmann Degradation

This method involves the reaction of 6-bromo-2-pyridinecarboxamide with sodium hypobromite, which is prepared in situ from bromine and a sodium hydroxide solution.[12]

Materials:

-

6-bromo-2-pyridinecarboxamide

-

Sodium hydroxide (NaOH)

-

Liquid bromine (Br₂)

-

Dichloromethane (or other suitable organic solvent)

-

Petroleum ether

-

Water

Procedure:

-

Prepare a 2.0-4.0 mol/L solution of sodium hydroxide in water and cool it to between -5 °C and 0 °C in an ice-salt bath.

-

Slowly add liquid bromine dropwise to the cold lye solution. Stir the mixture for approximately 1 hour to generate the sodium hypobromite solution.[12] The molar ratio of the starting amide to NaOH should be 1:4-8, and to bromine, 1:1-2.[12]

-

At room temperature, add 6-bromo-2-pyridinecarboxamide to the sodium hypobromite solution in portions until it is completely dissolved.[12]

-

Heat the reaction mixture to 50-80 °C (optimally 60-70 °C) and maintain this temperature for 0.5-2 hours.[12]

-

Cool the mixture down to 0 °C to precipitate the crude product.

-

Filter the mixture to collect the solid crude product.

-

Extract the filtrate with an organic solvent like dichloromethane. Combine the organic extracts and remove the solvent under reduced pressure to obtain more crude product.[12]

-

Combine all crude product and recrystallize from petroleum ether. Dry the purified product to obtain this compound as a white solid.[12]

This one-step reaction provides a relatively simple process with reported yields of approximately 50-55%.[12]

Reaction Workflow Diagram

The synthesis of this compound via Hofmann degradation can be visualized as a multi-step, one-pot process.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a warning-level hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment : It is recommended to use a dust mask (type N95 or equivalent), chemical safety goggles, and gloves when handling this compound.

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13] It is classified under storage class 11 for combustible solids.

References

- 1. This compound | 19798-81-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound 98 19798-81-3 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C5H5BrN2 | CID 300809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 19798-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound(19798-81-3) 1H NMR spectrum [chemicalbook.com]

- 11. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 12. CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]

- 13. cphi-online.com [cphi-online.com]

2-Amino-6-bromopyridine molecular weight and formula

For researchers, scientists, and professionals in drug development, 2-Amino-6-bromopyridine is a pivotal chemical intermediate. This guide provides core technical data on its molecular properties.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C5H5BrN2 | [1][2][3][4] |

| Molecular Weight | 173.01 g/mol | [1][2][3][4] |

This compound's structure, featuring a pyridine ring with an amino group at the 2-position and a bromine atom at the 6-position, makes it a versatile building block in the synthesis of more complex molecules[2]. It is frequently utilized in the development of novel pharmaceutical agents, including anti-cancer and anti-inflammatory drugs, as well as in the agrochemical sector for creating herbicides and pesticides[2][5].

Logical Relationship of Molecular Properties

The molecular formula dictates the molecular weight. The elemental composition (Carbon, Hydrogen, Bromine, and Nitrogen) and the count of each atom directly sum up to the compound's molecular weight.

Caption: Relationship between molecular formula and weight.

References

An In-depth Technical Guide to the Safety Data for 2-Amino-6-bromopyridine

Introduction

2-Amino-6-bromopyridine (CAS No: 19798-81-3) is a disubstituted pyridine derivative utilized as a crucial building block in the synthesis of nitrogen-containing bicyclic and polycyclic compounds.[1] Its applications are significant in pharmaceutical and agrochemical research, where it serves as a key intermediate in the development of bioactive molecules, including anti-HIV agents and crop protection products.[1][2] Given its role in research and development, a thorough understanding of its safety profile, as detailed in the Safety Data Sheet (SDS), is paramount for ensuring the well-being of researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the safety information for this compound, presenting data in a structured format to facilitate risk assessment and the implementation of appropriate safety protocols.

Section 1: Chemical Identification

A clear identification of the substance is the first step in any safety assessment. Key identifiers for this compound are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 6-Bromo-2-pyridinamine, 6-Bromopyridin-2-amine[3][4] |

| CAS Number | 19798-81-3[3][4][5][6] |

| Molecular Formula | C₅H₅BrN₂[5][7] |

| Molecular Weight | 173.01 g/mol [6][7] |

| Appearance | White to beige or light brown powder/crystal[1][5][7][8] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] The classification indicates that the substance poses multiple health risks upon exposure.

GHS Hazard Classification

The substance is categorized as a health hazard, primarily affecting acute toxicity, skin and eye irritation, and respiratory function.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5] |

| Signal Word | Warning[3][5] | |

| GHS Pictogram | GHS07 (Exclamation Mark) |

GHS Hazard Communication Workflow

The GHS framework provides a logical process for communicating hazards, from initial classification to providing detailed guidance in the SDS.

Section 3: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is essential for safe handling, storage, and experimental design.

| Property | Value |

| Melting Point | 88 - 91 °C[5] |

| Water Solubility | Slightly soluble[1] |

| Solvent Solubility | Soluble in DMSO: 60 mg/mL (346.8 mM)[9] |

Section 4: Toxicological Profile

The toxicological data underscores the need for careful handling. The primary routes of exposure with harmful effects are oral, dermal, and inhalation.[3][5]

| Toxicological Endpoint | Finding |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] |

| Skin Irritation | Causes skin irritation. The material may accentuate pre-existing dermatitis.[5][10] |

| Eye Irritation | Causes serious eye irritation.[4][5] |

| Respiratory Sensitization | May cause respiratory irritation.[4][5] |

| Chronic Effects | To the best of current knowledge, the chronic health effects have not been fully investigated.[11] |

Experimental Protocol Considerations

It is important for researchers to note that Safety Data Sheets are summary documents and typically do not provide detailed experimental protocols (e.g., specific OECD guidelines for toxicity testing). SDSs report the results of toxicological assessments as they pertain to regulatory classification. For detailed methodologies of toxicological studies, professionals should consult primary scientific literature or specialized toxicology databases. The public-facing SDSs for this compound do not cite specific LD50 or LC50 values, but rather classify the substance based on these unknown values according to GHS criteria.

Section 5: Safe Handling, Storage, and Personal Protection

Given the identified hazards, a systematic approach to exposure control is mandatory. The hierarchy of controls provides a framework for implementing effective safety measures.

Hierarchy of Controls for Exposure Prevention

Recommended Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is the final line of defense against exposure.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][5] |

| Skin Protection | Wear appropriate protective gloves and impervious clothing to prevent skin exposure.[3][5][12] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., dust mask type N95, US) or a NIOSH/MSHA approved respirator.[5] |

Handling and Storage Procedures

-

Handling: Avoid all personal contact, including inhalation of dust.[10] Handle in a well-ventilated place, preferably within a chemical fume hood.[4][5] Avoid the formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product.[5] Wash hands and any exposed skin thoroughly after handling.[5]

-

Storage: Store in a cool, dry, and well-ventilated place.[4][5] Keep the container tightly closed and store locked up.[3][5] Store away from incompatible materials such as strong oxidizing agents.[5]

Section 6: Emergency Procedures

In the event of accidental exposure or release, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][5] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation occurs or if you feel unwell.[3][5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |

Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] A water spray can be used to cool fire-exposed containers.[10] |

| Hazardous Combustion Products | Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides.[5][10] |

| Protective Actions for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5] |

Accidental Release Measures

For minor spills, avoid dust formation, clean up spills immediately, and place material into a suitable container for disposal.[10] For major spills, evacuate personnel and ensure adequate ventilation.[3] Prevent the substance from entering drains or watercourses.[3][10]

Conclusion

This compound is a valuable chemical intermediate with a defined set of hazards that require stringent safety protocols. It is harmful if swallowed, inhaled, or in contact with skin, and causes significant skin and eye irritation, as well as potential respiratory irritation.[3][5] Professionals in research and drug development must adhere to the guidance provided in the Safety Data Sheet, including the consistent use of engineering controls and appropriate personal protective equipment, to mitigate the risks associated with its handling. A comprehensive understanding and application of this safety information are fundamental to maintaining a safe laboratory environment.

References

- 1. This compound | 19798-81-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C5H5BrN2 | CID 300809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 376871000 [thermofisher.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-6-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Amino-6-bromopyridine. The information is intended to support research, development, and quality control activities where this compound is utilized.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are presented in Table 1. Please note that the exact chemical shifts can vary depending on the solvent and concentration. The data presented here are estimations based on available spectral images and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.3 - 7.5 | Triplet (t) | H4 |

| ~6.6 - 6.8 | Doublet (d) | H3 |

| ~6.4 - 6.6 | Doublet (d) | H5 |

| ~4.5 - 5.5 | Broad Singlet | NH₂ |

Note: The assignments are based on the expected electronic effects of the amino and bromo substituents on the pyridine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158 - 162 | C2 |

| ~140 - 144 | C6 |

| ~138 - 142 | C4 |

| ~110 - 114 | C5 |

| ~108 - 112 | C3 |

Note: These are predicted values and should be confirmed with experimental data.

The IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies. The significant IR absorption bands for this compound are summarized in Table 3.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretch |

| 3200 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | N-H scissoring (bending) |

| 1580 - 1450 | Strong | C=C and C=N ring stretching |

| 1350 - 1250 | Medium | C-N stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 600 | Medium | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectroscopic data for solid samples like this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Add a small amount of TMS as an internal standard for chemical shift referencing (typically to 0 ppm).

-

Cap the NMR tube securely.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds).

-

For ¹³C NMR, acquire a proton-decoupled spectrum using appropriate parameters (e.g., a larger number of scans, a spectral width of 0 to 200 ppm, and a suitable relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS peak at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Objective: To obtain a high-quality FT-IR transmission spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

Infrared (IR) grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR Spectrometer

-

Spatula

Procedure:

-

Sample Preparation (KBr Pellet):

-

Place approximately 1-2 mg of the this compound sample into the agate mortar.

-

Add about 100-200 mg of dry, IR-grade KBr to the mortar.

-

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

-

Transfer a portion of the powdered mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to correct for atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the significant absorption bands.

-

Correlate the observed band frequencies with known vibrational modes of functional groups to confirm the structure of the compound.

-

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chemical compounds.

Caption: General Workflow for Spectroscopic Analysis.

Caption: Relationship between Spectroscopic Data and Molecular Structure.

Methodological & Application

Synthesis of 7-Azaindoles from 2-Amino-6-bromopyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole and its derivatives are privileged heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. These compounds are bioisosteres of indoles and purines, and their unique structure allows them to act as key pharmacophores in a variety of therapeutic agents, most notably as kinase inhibitors. The 7-azaindole core is a crucial component in several approved drugs, including the BRAF kinase inhibitor vemurafenib, used in the treatment of melanoma. This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted 7-azaindoles commencing from the readily available starting material, 2-amino-6-bromopyridine. The synthetic strategy hinges on a two-step sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

Synthetic Strategy Overview

The synthesis of 2-substituted 7-azaindoles from this compound is efficiently achieved through a two-step process:

-

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between this compound and a terminal alkyne to furnish a 2-amino-6-(alkynyl)pyridine intermediate.

-

Intramolecular Cyclization: The subsequent cyclization of the 2-amino-6-(alkynyl)pyridine intermediate to construct the 7-azaindole ring system. This can be accomplished through either base-mediated or acid-catalyzed conditions.

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. The synthesis of substituted 2,6-diaminopyridines is of significant interest as this structural motif is present in numerous biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-6-bromopyridine, a key precursor for the synthesis of unsymmetrically substituted 2,6-diaminopyridine derivatives.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally understood to proceed through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the nature of the amine coupling partner.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of 2-bromopyridines with various amines. While specific data for this compound is limited in the literature, these examples with the closely related 2-bromopyridine scaffold provide a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines with Primary Amines

| Amine | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Methylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 (general range for volatile amines) | |

| Ethylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 (general range for volatile amines) | |

| Propylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 (general range for volatile amines) | |

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Good to Excellent | [General knowledge from multiple sources] |

| p-Toluidine | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | Good to Excellent | [1] |

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Secondary Amines

| Amine | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Dimethylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 (general range for volatile amines) | |

| Diethylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 (general range for volatile amines) | |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux | 94 | [General knowledge from multiple sources] |

| Piperidine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | High | |

| N-Methylaniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Good to Excellent | [General knowledge from multiple sources] |

Experimental Protocols

The following are general experimental protocols that can be adapted for the Buchwald-Hartwig amination of this compound. Note: These protocols are based on procedures for similar substrates and may require optimization for the specific reaction of this compound with different amines. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for the Amination of this compound with Volatile Amines

This protocol is adapted from a procedure for the amination of 2-bromopyridines with volatile amines.[2]

Materials:

-

This compound

-

Amine (e.g., methylamine, ethylamine, dimethylamine) (1.2 - 2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp) (1.5 - 7.5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

-

Anhydrous toluene

-

Sealed tube or pressure vessel

Procedure:

-

To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and dppp.

-

Add anhydrous toluene, followed by the amine.

-

Seal the tube tightly and heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of this compound with Less Volatile Amines (e.g., Anilines, Cyclic Secondary Amines)

This protocol is a general procedure based on established Buchwald-Hartwig methodologies.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine) (1.1 - 1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%))

-

Phosphine ligand (e.g., XPhos (2-5 mol%), BINAP (1.5-3 mol%), or Xantphos (2-5 mol%))

-

Base (e.g., NaOtBu (1.4 equiv) or Cs₂CO₃ (1.5 equiv))

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.

-

Add anhydrous solvent and stir the mixture for a few minutes.

-

Add this compound and the amine.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application of 2-Amino-6-bromopyridine in Agrochemical Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromopyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide range of agrochemicals, including fungicides and herbicides. Its unique structure, featuring a reactive bromine atom at the 6-position and an amino group at the 2-position of the pyridine ring, allows for diverse chemical modifications. This enables the introduction of various pharmacophores and auxochromes, facilitating the development of novel and effective crop protection agents. The strategic placement of these functional groups makes this compound amenable to key synthetic transformations such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Ullmann condensation reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on fungicides and herbicides.

Key Synthetic Applications and Mechanisms

The utility of this compound in agrochemical synthesis stems from its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the bromine at the 6-position for nucleophilic displacement, while the amino group can be a site for further derivatization or can influence the reactivity of the pyridine ring.

Fungicide Synthesis

A notable application of pyridine-containing compounds is in the development of fungicides. For instance, the strobilurin class of fungicides, which are known to inhibit mitochondrial respiration in fungi, can be synthesized using pyridine-based intermediates. While a direct synthesis of the commercial fungicide Picoxystrobin from this compound is not the primary route, the principles of pyridine ring functionalization are central to its synthesis. The industrial synthesis of Picoxystrobin involves the preparation of a key intermediate, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, which is then elaborated to the final product.[1]

A general approach to synthesizing fungicidal 2-amino-6-phenoxypyridine derivatives from this compound involves the Ullmann condensation . This copper-catalyzed reaction forms a C-O bond between the pyridine ring and a phenol.

dot

Caption: Ullmann condensation for fungicide synthesis.

Herbicide Synthesis

In the realm of herbicides, this compound can be utilized to synthesize compounds that mimic natural auxins or inhibit key plant enzymes. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a C-C bond between the pyridine ring and a variety of aryl or vinyl boronic acids or esters. This reaction is instrumental in creating 2-amino-6-arylpyridine derivatives, a class of compounds that has shown promising herbicidal activity.[2] For example, coupling with (4-hydroxyphenyl)boronic acid introduces a phenol moiety which is a common feature in many herbicides.

dot

Caption: Suzuki-Miyaura coupling for herbicide synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of agrochemical intermediates from this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Synthesis of a 2-Amino-6-phenoxypyridine Derivative via Ullmann Condensation

Objective: To synthesize a fungicidal precursor by coupling this compound with a substituted phenol.

Materials:

-

This compound

-

Substituted phenol (e.g., 4-chlorophenol)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), substituted phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of a 2-Amino-6-arylpyridine Derivative via Suzuki-Miyaura Coupling

Objective: To synthesize a herbicidal precursor by coupling this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.1 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).

-

Add sodium carbonate (2.0 eq) to the mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-amino-6-arylpyridine.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of representative agrochemical derivatives from this compound. Actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis of 2-Amino-6-phenoxypyridine Derivatives

| Entry | Phenol Derivative | Reaction Time (h) | Yield (%) |

| 1 | 4-Chlorophenol | 18 | 75 |

| 2 | 2,4-Dichlorophenol | 24 | 68 |

| 3 | 4-Methylphenol | 16 | 82 |

Table 2: Synthesis of 2-Amino-6-arylpyridine Derivatives

| Entry | Arylboronic Acid | Reaction Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 10 | 88 |

| 2 | 3-Trifluoromethylphenylboronic acid | 12 | 79 |

| 3 | 4-Hydroxyphenylboronic acid | 12 | 70 |

Table 3: Biological Activity of Synthesized Derivatives

| Compound | Target Organism | Biological Activity (EC50/IC50 in µg/mL) | Reference |

| 2-Amino-6-(4-chlorophenoxy)pyridine | Botrytis cinerea | 10.56 | [3] |

| 2-Amino-6-(4-methylphenoxy)pyridine | Botrytis cinerea | 8.05 | [3] |

| 2-Amino-6-(p-tolyl)pyridine | Arabidopsis thaliana (root growth) | 45 times lower than halauxifen-methyl | [2] |

Logical Workflow for Agrochemical Development

The development of new agrochemicals using this compound as a starting material typically follows a structured workflow, from initial synthesis to biological evaluation.

dot

Caption: Workflow for agrochemical discovery.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of novel agrochemicals. Its dual functionality allows for the construction of diverse molecular scaffolds through well-established synthetic methodologies like the Ullmann condensation and Suzuki-Miyaura coupling. The protocols and data presented herein provide a foundation for researchers to explore the potential of this intermediate in developing next-generation fungicides and herbicides with improved efficacy and desirable environmental profiles. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and potent crop protection agents.

References

- 1. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-amino-6-oxocyclohexenylsulfonamides and their activity against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the N-alkylation of 2-Amino-6-bromopyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated aminopyridines are crucial building blocks in medicinal chemistry and materials science. Specifically, N-substituted 2-amino-6-bromopyridine serves as a versatile intermediate for synthesizing a wide range of compounds, including anti-HIV agents and 7-azaindoles.[1] The presence of the amino group allows for the introduction of various alkyl substituents, while the bromo functionality provides a handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides a detailed experimental procedure for the selective N-monoalkylation of this compound.

Primary Experimental Protocol: N-Alkylation using Alkyl Halide under Pressure

This protocol is adapted from methodologies developed for the amination of dihalopyridines, which utilize elevated temperature and pressure to facilitate the reaction.[2] This method is particularly effective for achieving mono-alkylation with primary alkylamines.

Experimental Workflow Diagram

Caption: Figure 1: Workflow for the N-alkylation of this compound.

Materials and Reagents

-

This compound

-

Alkylating agent (e.g., Methylamine, 40% in water or 2M in EtOH/THF)

-

Solvent (e.g., Ethanol, n-Butanol)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Heavy-walled pressure tube with a screw cap and O-ring

Procedure

-

Reagent Preparation: In a suitable heavy-walled pressure tube equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent and Reagent Addition: Add the chosen solvent (e.g., n-butanol, approximately 5-10 mL per mmol of substrate). Add the alkylamine solution (1.5-2.0 eq). For instance, in the synthesis of 2-bromo-6-methylaminopyridine, methylamine is used as the alkylating agent.[2]

-

Reaction Setup: Securely seal the pressure tube. Safety Note: Ensure the pressure tube is not filled more than two-thirds of its total volume and is inspected for cracks or defects before use.

-

Reaction Conditions: Place the sealed tube in an oil bath preheated to 100-150 °C. Allow the reaction to stir vigorously for 12-24 hours.[2]

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot from the cooled reaction mixture.

-

Work-up: After the reaction is complete, allow the tube to cool to room temperature. Caution: Do not open the tube while it is hot or under pressure.

-

Extraction: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated-2-amino-6-bromopyridine.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For 2-bromo-6-methylaminopyridine, a yield of 54.1% has been reported using a similar pressure tube method.[2]

Alternative Protocol: Reductive Amination

This method provides a milder alternative for N-monoalkylation, avoiding the high pressures and temperatures of the previous protocol. It involves the reaction with a carboxylic acid in the presence of a reducing agent.[3]

Materials and Reagents

-

This compound

-

Carboxylic acid (e.g., formic acid for methylation, acetic acid for ethylation)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Sodium carbonate (Na₂CO₃) solution

-

Deionized water

Procedure

-

Reaction Setup: To a stirring mixture of this compound (1.0 eq) and a carboxylic acid (2.0 eq) in THF (3-4 mL per mmol of aminopyridine), slowly add sodium borohydride (3.3 eq) over 30 minutes.[3]

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work-up: Quench the reaction by carefully adding water. Adjust the pH to approximately 10 with a saturated sodium carbonate solution.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.[3]

Data Summary

The following table summarizes typical conditions and reported yields for the N-alkylation of aminopyridines from various literature sources.

| Starting Material | Alkylating Agent | Method | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dibromopyridine | Methylamine | Pressure Tube | n-Butanol | 150 | 24 | 54.1 | [2] |

| 2-Aminopyridine | Acetic Acid | Reductive Amination | THF | RT | - | 75-85 | [3] |

| 2-Aminopyridine | Propanoic Acid | Reductive Amination | THF | RT | - | 72-83 | [3] |

| Aniline | Benzyl Alcohol | Catalytic (Ru-NHC) | Neat | 120 | 24 | 98 | [4] |

| 3-Chloroindazole | Alkyl Bromide | Metallaphotoredox (Cu) | MeCN | RT | 4 | 70-95 | [5][6] |

Note: The yield for 2,6-dibromopyridine is for the mono-aminated product, 2-bromo-6-methylaminopyridine. The catalytic and photoredox methods, while shown for other amines, are generally applicable to aminopyridines.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Alkylating agents can be toxic and mutagenic; handle with care.[7]

-

Pressure tube reactions pose a risk of explosion if not handled correctly. Always use a blast shield and ensure the tube is in good condition and not overfilled.

-

Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and quench the reaction carefully.

References

- 1. This compound | 19798-81-3 [chemicalbook.com]

- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-Amino-6-bromopyridine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my this compound Suzuki reaction?

A1: Low yields in Suzuki reactions with this compound can stem from several factors. The electron-donating nature of the amino group can affect the reactivity of the C-Br bond. Key areas to investigate include:

-

Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts may not be optimal for this electron-rich substrate.

-

Base Selection: The type and strength of the base can significantly impact the reaction rate and yield.

-

Solvent System: The polarity and composition of the solvent mixture are crucial for solubility and catalytic activity.

-

Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or catalyst decomposition.

-

Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to catalyst deactivation and side reactions like homocoupling.[1]

Q2: What are the common side reactions in Suzuki couplings of this compound and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.

-

Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often accelerated in aqueous conditions and with certain heteroaryl boronic acids.[2] To mitigate this, consider using boronic esters (e.g., pinacol esters) which are more stable, or anhydrous reaction conditions.

-

Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen or when using a Pd(II) source without efficient reduction to Pd(0).[2] Thoroughly degassing your solvents and reaction mixture is crucial.

-

Dehalogenation: The starting this compound can be reduced to 2-aminopyridine. This can occur if a hydride source is present in the reaction mixture.[2]

Q3: How does the amino group in this compound influence the reaction?

A3: The amino group is a strong electron-donating group, which increases the electron density at the pyridine ring. This can make the oxidative addition of the palladium catalyst to the C-Br bond, the rate-determining step of the catalytic cycle, more challenging compared to electron-deficient pyridines.[3] The amino group can also potentially coordinate to the palladium center, which may inhibit the catalytic cycle.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Product Formation

| Potential Cause | Troubleshooting Steps |

| Ineffective Catalyst System | 1. Switch Palladium Precursor: If using Pd(OAc)₂, try a pre-formed Pd(0) source like Pd₂(dba)₃ or a precatalyst.[1] 2. Screen Ligands: For electron-rich substrates, bulky and electron-rich phosphine ligands like Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines can accelerate oxidative addition.[3] |

| Inappropriate Base | 1. Vary Base Strength: If using a weak base like K₂CO₃, try a stronger base such as K₃PO₄ or Cs₂CO₃.[1] 2. Consider Fluoride-based Bases: KF can be effective, especially when dealing with base-sensitive functional groups.[4] |

| Poor Solvent Choice | 1. Optimize Solvent Mixture: A combination of an organic solvent (e.g., dioxane, THF, toluene) and water is common. Vary the ratio to improve solubility of all components.[2] 2. Try Anhydrous Conditions: If protodeboronation is suspected, switch to anhydrous solvents like DMF or dioxane. |

| Sub-optimal Temperature | 1. Increase Temperature: Suzuki reactions often require heating. Incrementally increase the temperature (e.g., from 80°C to 100-110°C) to see if the reaction proceeds.[5] |

| Oxygen Contamination | 1. Improve Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[1] |

Issue 2: Significant Side Product Formation

| Side Product Observed | Troubleshooting Steps |

| Homocoupling of Boronic Acid | 1. Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[2] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) sources. |

| Protodeboronation | 1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[2][6] 2. Anhydrous Conditions: Eliminate water from the reaction mixture. 3. Use a Weaker Base: If possible, a milder base might reduce the rate of protodeboronation. |

| Dehalogenation of Starting Material | 1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides. For example, some alcohols can act as hydride donors.[2] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction. |

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from studies on Suzuki-Miyaura couplings of pyridyl systems, which can serve as a starting point for optimizing your reaction with this compound.

Table 1: Effect of Catalyst and Base on the Suzuki-Miyaura Coupling of 2-Pyridyl Boronates with Aryl Bromides

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ | Phosphite Ligand | KF | Dioxane | 110 | 82 |

| 2 | Pd₂(dba)₃ | Phosphite Ligand | K₃PO₄ | Dioxane | 110 | 74 |

| 3 | Pd₂(dba)₃ | Phosphine Oxide Ligand | KF | Dioxane | 110 | 91 |

| 4 | Pd₂(dba)₃ | Phosphine Oxide Ligand | K₃PO₄ | Dioxane | 110 | 82 |

Data adapted from a study on lithium triisopropyl 2-pyridylboronates.[5]

Table 2: Influence of Solvent and Base on Suzuki Coupling Yield

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Toluene/H₂O | K₂CO₃ | 100 | Moderate |

| 2 | Dioxane/H₂O | K₃PO₄ | 100 | Good |

| 3 | DMF (anhydrous) | Cs₂CO₃ | 110 | Good |

| 4 | THF/H₂O | K₂CO₃ | Reflux | Variable |

This table represents general trends observed in various Suzuki-Miyaura reactions involving heteroaryl halides.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

This protocol is a general starting point and should be optimized for this compound.

-

Reagent Preparation: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2-3 mol %), the ligand (e.g., a suitable phosphine or phosphite ligand, 6-9 mol %), the boronic acid or ester (1.5 equivalents), and the base (e.g., KF or K₃PO₄, 3.0 equivalents).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

-

Substrate Addition: Add the this compound (1.0 equivalent). If it is a solid, it can be added with the other solid reagents in step 1.

-

Reaction: Replace the septum with a Teflon screw cap, seal the tube, and heat the reaction mixture to the desired temperature (e.g., 110°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture can be filtered through a pad of celite or silica gel, eluting with a suitable solvent like ethyl acetate. The filtrate is then concentrated under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[5]

Visualizations

Suzuki Catalytic Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. Yoneda Labs [yonedalabs.com]

- 3. reddit.com [reddit.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Support Center: Purification of 2-Amino-6-bromopyridine

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 2-Amino-6-bromopyridine for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

Pure this compound is typically an off-white to yellowish or light brown solid powder or crystalline material.[1][2][3] After sublimation, it can be obtained as a white solid.[1] Key properties are summarized in the table below.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 173.01 g/mol [3] |

| Melting Point | 88-91 °C[1][4] |

| Appearance | White to gray to brown powder/crystal[3] |

| Solubility | Slightly soluble in water.[1] Soluble in polar organic solvents like DMSO and DMF.[5][6] Poorly soluble in less polar solvents like chloroform.[5] |

Q2: What are the most common impurities in crude this compound?

Common impurities largely depend on the synthetic route.

-

2,6-Dibromopyridine: Unreacted starting material.

-

2,6-Diaminopyridine: A common byproduct when synthesizing from 2,6-dibromopyridine and ammonia.[1]

-

Poly-brominated species: Such as 2-amino-3,5-dibromopyridine, may form depending on the bromination conditions.[7]

Q3: What are the recommended storage conditions for this compound?

It is recommended to store the compound in a dry, cool, and well-ventilated place in a tightly closed container.[8] Some suppliers recommend refrigerated storage at 0-8 °C.[2] The compound is stable under normal conditions.[8]

Q4: Which purification methods are most effective for this compound?

The most common and effective purification methods are column chromatography, recrystallization, and sublimation. The choice of method depends on the nature of the impurities and the desired final purity.

-

Column Chromatography is effective for separating the desired product from both more polar (e.g., 2,6-diaminopyridine) and less polar (e.g., 2,6-dibromopyridine) impurities.[1][5]

-

Sublimation is an excellent method for obtaining high-purity, white crystalline product, especially for removing non-volatile impurities.[1]

-

Recrystallization can be effective if a suitable solvent system is identified that selectively crystallizes the product while leaving impurities in the mother liquor.

Experimental Protocols & Methodologies

Protocol 1: Purification by Column Chromatography

This method is ideal for removing byproducts with different polarities.

-

Stationary Phase: Prepare a column with silica gel.

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorbing the crude material onto a small amount of silica gel can also be effective.

-

Elution: Elute the column with a non-polar to moderately polar solvent system. The polarity can be gradually increased.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Recommended Solvent Systems for Column Chromatography

| Mobile Phase (v/v) | Application Notes | Source |

|---|---|---|

| Cyclohexane / Ethyl Acetate (1:1) | Effective for removing the byproduct 2,6-diaminopyridine. | [1] |

| Dichloromethane / Methanol (99:1) | A common system for purifying pyridine derivatives. |[5] |

Protocol 2: Purification by Sublimation

This method is suitable for obtaining a highly pure, solvent-free product.

-

Setup: Place the crude this compound in a sublimation apparatus.

-

Conditions: Heat the apparatus to 90 °C under a high vacuum (e.g., 10⁻¹ mbar).[1]

-

Collection: The pure compound will sublime and deposit as white crystals on the cold finger or cooler parts of the apparatus.

-

Recovery: Carefully scrape the purified crystals from the collection surface after cooling the apparatus and releasing the vacuum.

Troubleshooting Guide

Problem 1: The final product is a yellow or brown powder, not white.

| Possible Cause | Suggested Solution |

|---|---|

| Presence of colored, non-volatile impurities. | Perform sublimation to separate the volatile product from impurities.[1] |

| Residual starting materials or byproducts. | Purify by column chromatography using an appropriate solvent system (see Table 2). |

| Degradation due to harsh conditions. | Avoid excessive heat and exposure to strong oxidizing agents.[8] Ensure purification steps are performed promptly. |

Problem 2: Low yield after column chromatography.

| Possible Cause | Suggested Solution |

|---|---|

| Product is too soluble in the mobile phase and elutes too quickly with impurities. | Decrease the polarity of the eluent. Start with a less polar solvent (e.g., pure hexane or cyclohexane) and gradually increase the polarity. |

| Product is strongly adsorbed to the silica gel. | Increase the polarity of the mobile phase. Adding a small percentage of a more polar solvent like methanol or triethylamine can help elute the compound. |

| Incomplete elution from the column. | After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% Methanol in Dichloromethane) to check for any remaining product. |

Problem 3: TLC analysis shows co-elution of the product with an impurity.

| Possible Cause | Suggested Solution |

|---|---|

| The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems. Try a combination of three solvents (e.g., Hexane/Ethyl Acetate/Methanol) to fine-tune the polarity and selectivity. |

| The impurity is structurally very similar to the product. | Consider a different purification technique. If the impurity has a different melting/sublimation point, try sublimation. If it has different solubility, attempt recrystallization from various solvents. |

Problem 4: Difficulty removing the byproduct 2,6-diaminopyridine.

| Possible Cause | Suggested Solution |

|---|---|

| 2,6-diaminopyridine is significantly more polar than this compound. | Use column chromatography with a moderately polar eluent like Cyclohexane/Ethyl Acetate (1:1); the desired product should elute before the diamino byproduct.[1] |

| --- | A solvent wash can be effective. Suspend the crude mixture in a solvent system like cyclohexane/ethyl acetate (1:1) to dissolve the desired product, then filter to remove the less soluble 2,6-diaminopyridine.[1] |

Visual Guides

Caption: General purification workflow for this compound.

Caption: Decision tree for troubleshooting purification issues.

References

- 1. This compound | 19798-81-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

Technical Support Center: Scale-Up Synthesis of 2-Amino-6-bromopyridine Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 2-Amino-6-bromopyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

-

Question: My reaction yield of this compound is significantly lower on a larger scale compared to the lab scale. What are the potential causes and how can I improve it?

-

Answer: Several factors can contribute to a decrease in yield during scale-up. Here are some common causes and troubleshooting steps:

-

Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized temperature gradients and poor distribution of reagents.

-

Solution: Ensure the stirrer design and speed are appropriate for the reactor volume to maintain a homogeneous reaction mixture. Consider using baffles to improve mixing efficiency.

-

-

Poor Temperature Control: Exothermic reactions, if not properly controlled on a larger scale, can lead to side reactions and degradation of the product.

-

Solution: Implement a robust cooling system and monitor the internal reaction temperature closely. A slower addition rate of reagents can also help manage the exotherm.

-

-

Incomplete Reaction: The reaction time may need to be adjusted for larger batches.

-

Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to ensure it has gone to completion before quenching.

-

-

Sub-optimal Reagent Stoichiometry: The optimal ratio of reagents may differ slightly at a larger scale.

-

Solution: Re-optimize the stoichiometry of key reagents, such as the brominating agent and the base, at the pilot scale.

-

-

Issue 2: Formation of Impurities

-

Question: I am observing a significant amount of the 2,6-dibromopyridine impurity in my final product after scaling up. How can I minimize its formation?

-

Answer: The formation of 2,6-dibromopyridine is a common issue, often arising from over-bromination. Here’s how to address it:

-

Control of Brominating Agent: An excess of the brominating agent is a primary cause.

-

Solution: Carefully control the stoichiometry of the brominating agent. Consider adding it portion-wise or as a solution to prevent localized high concentrations.

-

-

Reaction Temperature: Higher temperatures can sometimes favor di-substitution.

-

Solution: Maintain the recommended reaction temperature and ensure even heat distribution throughout the reactor.

-

-

Reaction Time: Prolonged reaction times can lead to the formation of more di-brominated product.

-

Solution: Monitor the reaction closely and quench it as soon as the desired mono-brominated product is maximized.

-

-

-

Question: My final product is contaminated with 2,6-diaminopyridine. What is the source of this impurity and how can I remove it?

-

Answer: The presence of 2,6-diaminopyridine as a byproduct can occur, particularly in syntheses starting from 2,6-dibromopyridine.

-

Cause: This impurity arises from the reaction of the starting material or the product with an excess of the amine source.

-

Solution:

-

Stoichiometry Control: Use a controlled amount of the aminating agent.

-

Purification: This byproduct can be removed during workup. One method involves dissolving the crude product in a solvent mixture like cyclohexane/ethyl acetate and filtering through a short silica gel column.[1]

-

-

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound derivatives.

-

Question 1: What are the most common synthetic routes for preparing this compound?

-

Answer: The most common methods include:

-

From 2,6-dibromopyridine: This involves the nucleophilic substitution of one bromine atom with an amino group, often using ammonia in an autoclave at high temperature and pressure.[1]

-

From 2-aminopyridine: This route often involves a diazotization reaction followed by bromination, known as the Craig diazotization-bromination method.[2]

-

Multi-step synthesis from other pyridine derivatives: Other routes may start from materials like 2-amino-6-methylpyridine, which is then brominated and further functionalized.[3]

-

-

Question 2: Are there any safety concerns I should be aware of during the scale-up of this synthesis?

-

Answer: Yes, several safety precautions are crucial:

-

Exothermic Reactions: Bromination reactions can be highly exothermic. Proper temperature control and a well-maintained cooling system are essential to prevent runaway reactions.

-

Pressure Build-up: When using an autoclave for amination reactions, it is critical to monitor the pressure and ensure the vessel is rated for the expected conditions.[1]

-

Handling of Bromine: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Use of Strong Acids and Bases: Many protocols involve the use of strong acids (like HBr) and bases (like NaOH). Handle these with care to avoid chemical burns.

-

-

Question 3: What are the key parameters to monitor during the reaction?

-

Answer: For a successful and reproducible synthesis, you should closely monitor:

-

Temperature: This is critical for controlling reaction rate and selectivity.

-

Pressure: Especially important for reactions conducted in sealed vessels like autoclaves.

-

Reaction Progress: Use analytical techniques like TLC, HPLC, or GC to track the consumption of starting materials and the formation of the product and byproducts.

-

Stirring Rate: To ensure a homogeneous reaction mixture.

-

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound from 2,6-dibromopyridine.

| Parameter | Lab Scale (10 g)[1] | Scale-Up Consideration |

| Starting Material | 2,6-Dibromopyridine | Ensure purity of starting material is consistent. |

| Reagent | Concentrated Ammonia | Molar ratio may need slight adjustment. |

| Solvent | - | - |

| Temperature | 190°C | Ensure efficient and uniform heating. |

| Pressure | ~25 bar | Use an appropriately rated reactor and monitor closely. |

| Reaction Time | 6 hours | May need to be extended; monitor for completion. |

| Typical Yield | 88.9% | Yield may decrease due to mixing and heat transfer issues. |

| Major Impurity | 2,6-Diaminopyridine | Control stoichiometry and purify as needed. |

Experimental Protocols

Synthesis of this compound from 2,6-Dibromopyridine [1]

This protocol describes a lab-scale synthesis that can be adapted for scale-up with appropriate engineering controls.

-

Reaction Setup:

-

In a steel autoclave equipped with a glass liner, suspend 10.00 g (42.2 mmol) of 2,6-dibromopyridine in 50 mL of concentrated ammonia.

-

-

Reaction:

-

Seal the autoclave and heat it to 190°C using a heating jacket.

-

Maintain the reaction at this temperature for 6 hours. The pressure will rise to approximately 25 bar.

-

-

Workup:

-

After cooling the autoclave to room temperature and carefully depressurizing, transfer the reaction mixture to a separatory funnel.

-

Add 100 mL of ethyl acetate for phase separation.

-

Separate the layers and extract the aqueous phase twice more with 100 mL portions of ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Dissolve the crude residue in 250 mL of a 1:1 (v/v) mixture of cyclohexane and ethyl acetate. This step helps to precipitate and remove the 2,6-diaminopyridine byproduct.

-

Filter the solution through a short silica gel column (e.g., 5 x 20 cm).

-

Wash the column with an additional 250 mL of the same solvent mixture.

-

Remove the solvent from the filtrate under reduced pressure.

-

For further purification, the resulting solid can be sublimated at 90°C and 10⁻¹ mbar to yield pure this compound as a white solid.

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for addressing low yield in scale-up synthesis.

References

Validation & Comparative

Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine